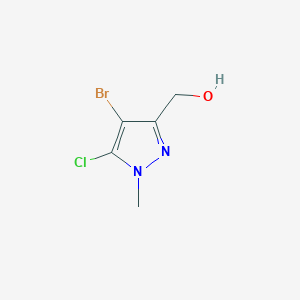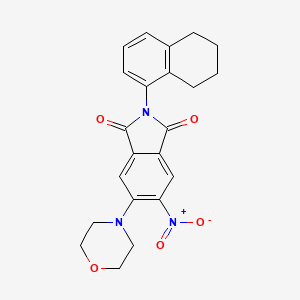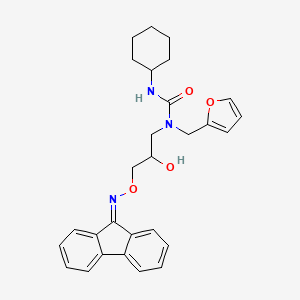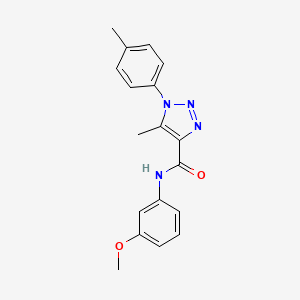
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol, also known as BCM, is a chemical compound that has shown promise in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. BCM has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol inhibits the activity of PTP1B by binding to its catalytic site and preventing the dephosphorylation of its substrates. This leads to increased insulin sensitivity and glucose uptake in cells, which is beneficial for the treatment of diabetes and obesity.
Biochemical and Physiological Effects:
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce body weight and improve lipid metabolism in obese mice. (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has been found to have minimal toxicity and no adverse effects on liver and kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol is a useful tool for studying protein-protein interactions and the signaling pathways involved in insulin resistance. It has a high specificity for PTP1B and does not inhibit other protein tyrosine phosphatases. However, (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has a short half-life and is unstable in aqueous solutions, which limits its use in some experiments.
Orientations Futures
There are several future directions for research on (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol. One area of interest is the development of more stable and potent analogs of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol for use in drug development. Another area of interest is the study of the interactions between (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol and other proteins involved in insulin resistance, such as IRS-1 and Akt. Additionally, the use of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol in combination with other drugs for the treatment of diabetes and obesity is an area of potential research.
Méthodes De Synthèse
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol can be synthesized using different methods, including the reaction of 4-bromo-5-chloro-1-methylpyrazole with formaldehyde and sodium borohydride. Another method involves the reaction of 4-bromo-5-chloro-1-methylpyrazole with paraformaldehyde and sodium borohydride. The yield and purity of the synthesized (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has been studied for its potential use in various scientific research applications, such as in the development of new drugs and as a tool for studying protein-protein interactions. (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of diabetes and obesity. (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol has also been used to study the interactions between PTP1B and other proteins, such as insulin receptor substrate 1 (IRS-1), to understand the signaling pathways involved in insulin resistance.
Propriétés
IUPAC Name |
(4-bromo-5-chloro-1-methylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKTWATZLWGKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CO)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2870647.png)
![1-[(4-Chlorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2870648.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2870656.png)
![5-(4-ethoxy-3-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2870659.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2870664.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2870665.png)


![(E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2870669.png)
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870670.png)